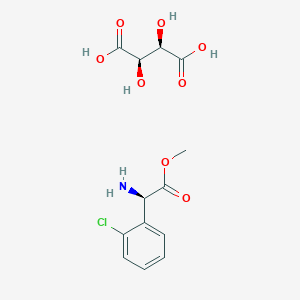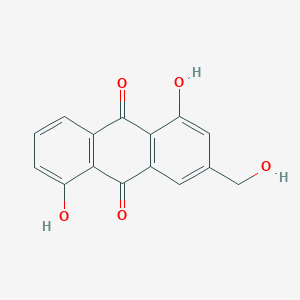
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O5. This compound is known for its distinctive structure, which includes two hydroxyl groups and a hydroxymethyl group attached to the anthracene-9,10-dione core. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities and applications in different fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of anthracene derivatives. For example, the oxidation of 1,5-dihydroxy-3-(hydroxymethyl)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired anthraquinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide (V2O5) are commonly used to facilitate the oxidation reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and vanadium pentoxide (V2O5) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, such as 1,5-dihydroxy-3-(alkoxymethyl)anthracene-9,10-dione and 1,5-dihydroxy-3-(acylmethyl)anthracene-9,10-dione .
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties contribute to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparación Con Compuestos Similares
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be compared with other similar anthraquinone derivatives, such as:
1,8-Dihydroxyanthraquinone: Known for its laxative properties and use in traditional medicine.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer activities.
Aloe-emodin: Found in aloe vera, this compound has laxative and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinones .
Propiedades
Número CAS |
59190-73-7 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1,5-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)14(19)8-2-1-3-10(17)12(8)15(9)20/h1-5,16-18H,6H2 |
Clave InChI |
WPKQIGIVDUYIBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


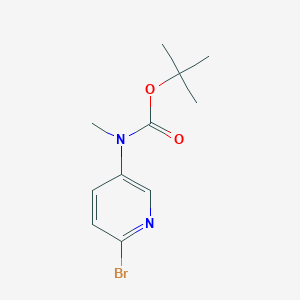

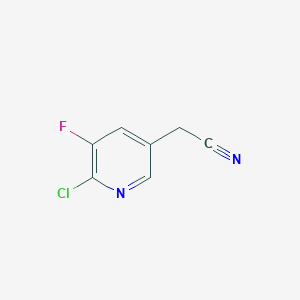


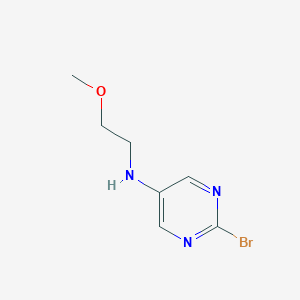

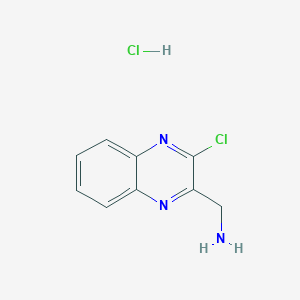
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

